An In-Depth Technical Guide to the Research Applications of 1-[2-(2-Hydroxyethoxy)ethyl]piperazine (HEEP)
An In-Depth Technical Guide to the Research Applications of 1-[2-(2-Hydroxyethoxy)ethyl]piperazine (HEEP)
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
1-[2-(2-Hydroxyethoxy)ethyl]piperazine, commonly referred to as HEEP, is a heterocyclic organic compound whose significance in research is almost exclusively derived from its role as a pivotal chemical intermediate. While its versatile structure, featuring a piperazine ring coupled with a hydroxyethoxyethyl side chain, theoretically lends itself to various applications, its documented use is overwhelmingly concentrated in the synthesis of antipsychotic pharmaceuticals.
This guide provides a comprehensive overview of HEEP, focusing on its primary application as a key building block in the production of Quetiapine, an atypical antipsychotic. It details the physicochemical properties of HEEP, outlines validated synthesis protocols, and presents quantitative data on reaction yields and purity. Furthermore, this document explores the biological context for its use by detailing the dopamine D2 receptor signaling pathway, the primary target of Quetiapine. Other potential but less documented applications in materials science are also briefly discussed.
Physicochemical Properties of HEEP
1-[2-(2-Hydroxyethoxy)ethyl]piperazine is a viscous, colorless to light yellow liquid under standard conditions. Its structure combines the nucleophilic nature of the piperazine moiety with the hydrophilicity and reactive hydroxyl group of the side chain, making it a versatile synthon.
| Property | Value | Reference(s) |
| CAS Number | 13349-82-1 | [1] |
| Molecular Formula | C₈H₁₈N₂O₂ | [1] |
| Molecular Weight | 174.24 g/mol | [1] |
| Appearance | Clear, colorless to light yellow liquid | [2] |
| Density | 1.061 g/mL at 25 °C | |
| Boiling Point | 112-114 °C at 0.25 mmHg | |
| Refractive Index (n20/D) | 1.497 | |
| Solubility | Soluble in Water, Chloroform, DMSO, Methanol | [N/A] |
| InChI Key | FLNQAPQQAZVRDA-UHFFFAOYSA-N | |
| SMILES | OCCOCCN1CCNCC1 | [3] |
Core Application: Intermediate in Pharmaceutical Synthesis
The principal and most commercially significant application of HEEP is as a key side-chain intermediate in the synthesis of Quetiapine , an atypical antipsychotic medication used to treat schizophrenia, bipolar disorder, and major depressive disorder.[4][5] The piperazine nucleus is a common scaffold in centrally active drugs, and the hydroxyethoxyethyl side chain of HEEP is crucial for the final structure and activity of Quetiapine.[6]
Synthesis of Quetiapine via HEEP
The synthesis of Quetiapine involves the condensation of HEEP with a dibenzo[b,f][5][6]thiazepine core structure. A common route involves the reaction of HEEP with 11-chloro-dibenzo[b,f][5][6]thiazepine.
Quantitative Data: Synthesis Yields
The efficiency of Quetiapine synthesis is a critical parameter in pharmaceutical manufacturing. Various patents report different conditions and yields for the condensation step.
| Precursor 1 | Precursor 2 (HEEP) | Solvent/Base | Conditions | Yield (Quetiapine Salt) | Patent Reference |
| Dibenzo[b,f][5][6]thiazepin-11-ylamine HCl | HEEP (excess) | N,N-dimethylcyclohexylamine | Reflux, 24h | 83% (hemifumarate) | EP2245021B1 |
| 11-piperazinyl-dibenzo[b,f][5][6]thiazepine | 2-(2-chloroethoxy)ethanol* | Triethylamine / NaI | 80-85 °C, 5h | High (not specified) | US20070293471A1 |
| 11-chloro-dibenzo[b,f][5][6]thiazepine | HEEP | Toluene / K₂CO₃ (aqueous) | 85-90 °C, 5h | 92% (free base) | US8389716B2 |
Note: 2-(2-chloroethoxy)ethanol is often used to alkylate an existing piperazine ring to form the HEEP side chain in situ or in a preceding step.
Detailed Experimental Protocol: Synthesis of Quetiapine
The following is a representative protocol for the synthesis of Quetiapine free base, compiled from methodologies described in patent literature (e.g., US8389716B2).
Materials:
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1-[2-(2-Hydroxyethoxy)ethyl]piperazine (HEEP)
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Potassium Carbonate (K₂CO₃)
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Toluene
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Water
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Citric Acid Monohydrate
Procedure:
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Reaction Setup: To a suitable reaction vessel, add 11-chlorodibenzo[b,f][5][6]thiazepine (1.0 eq), HEEP (1.5 eq), toluene (10 vol), and an aqueous solution of potassium carbonate (2.0 eq in 4 vol water).
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Condensation: Heat the biphasic mixture to 85-90 °C with vigorous stirring.
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Reaction Monitoring: Monitor the reaction progress by HPLC until the starting material (11-chlorodibenzo[b,f][5][6]thiazepine) is consumed (typically 4-6 hours).
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Work-up: Cool the reaction mixture to room temperature. Separate the organic (toluene) phase.
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Extraction & Washing: Wash the organic phase with a solution of citric acid in water to remove excess HEEP. Subsequently, wash with water to remove residual salts.
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Isolation: Treat the organic phase with a potassium carbonate aqueous solution to ensure the product is in its free base form. Separate the organic phase.
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Final Product: Decolorize the organic phase (e.g., with activated charcoal), filter, and remove the solvent under vacuum to yield Quetiapine free base as a solid. The molar yield is typically >90%.[7]
Biological Context: Mechanism of HEEP-Derived Drugs
HEEP itself is not known to possess significant biological activity. Its importance lies in providing the necessary structural motif for its derivatives, like Quetiapine, to interact with specific biological targets. Quetiapine functions primarily as an antagonist at dopamine D₂ and serotonin 5-HT₂ₐ receptors. The antagonism of the dopamine D₂ receptor is central to its antipsychotic effect.
Dopamine D₂ Receptor Signaling Pathway
The D₂ receptor is a G-protein coupled receptor (GPCR) that couples to the Gαi/o subunit. Its activation by dopamine inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Antipsychotics derived from HEEP, such as Quetiapine, block this pathway.
Quantitative Biological Data
As HEEP is an intermediate, there is no published data on its binding affinity (Ki) or functional activity (IC₅₀) at CNS receptors. The biological activity is embodied in the final drug product.
| Compound | Target | Binding Affinity (Ki, nM) | Reference |
| Quetiapine | Dopamine D₂ | 150 - 350 | [N/A] |
| Quetiapine | Serotonin 5-HT₂ₐ | 15 - 30 | [N/A] |
| Quetiapine | Histamine H₁ | ~10 | [N/A] |
| Quetiapine | Adrenergic α₁ | ~15 | [N/A] |
Note: Ki values are approximate and can vary based on the specific assay conditions.
Other Potential Research Applications
While the synthesis of pharmaceuticals is the dominant application, the chemical structure of HEEP suggests potential utility in other areas, though these are not well-documented in peer-reviewed literature.
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Surfactants and Emulsifiers: The combination of a hydrophilic hydroxyethoxyethyl group and a polar piperazine head suggests potential surfactant properties. It has been mentioned in commercial literature for use in personal care and industrial formulations, likely as an emulsifier or stabilizing agent.[6] However, specific formulation protocols and quantitative performance data are not publicly available.
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Polymer-Drug Conjugates: The terminal hydroxyl group on HEEP provides a reactive handle for covalent attachment to polymer backbones or other molecules. This has been noted as a potential application for creating targeted drug delivery systems, such as nitric oxide (NO)-releasing polymer conjugates for chemotherapy.[4] This remains a largely theoretical application, as specific examples detailing the synthesis and characterization of a HEEP-based polymer conjugate are not found in primary research articles.
Conclusion
In the landscape of chemical research and development, 1-[2-(2-Hydroxyethoxy)ethyl]piperazine (HEEP) serves a critical, albeit highly specific, function. Its primary value is realized as an indispensable building block for the multi-billion dollar antipsychotic drug, Quetiapine. This guide has provided a detailed examination of its synthesis, physicochemical characteristics, and its role in the established manufacturing protocols for this important therapeutic agent. The biological context provided, centered on the dopamine D₂ receptor pathway, clarifies the rationale for its use in neuropharmacology. While its molecular structure is amenable to other applications in material science, these areas remain underexplored and lack the robust body of data that supports its role in pharmaceutical synthesis. For researchers in drug development and process chemistry, a thorough understanding of HEEP's properties and reaction kinetics is essential for optimizing the synthesis of Quetiapine and related piperazine-containing active pharmaceutical ingredients.
References
- 1. 1-[2-(2-Hydroxyethoxy)ethyl]piperazine | C8H18N2O2 | CID 139436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN103254153A - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine - Google Patents [patents.google.com]
- 3. Quetiapine HEEP Impurity | 13349-82-1 | SynZeal [synzeal.com]
- 4. 1-[2-(2-Hydroxyethoxy)ethyl]piperazine | 13349-82-1 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. nma.nationalmuseum.gov.ph [nma.nationalmuseum.gov.ph]
- 7. US8389716B2 - Process for the synthesis of quetiapine - Google Patents [patents.google.com]
